molecular formula C22H37NO4 B173771 (S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate CAS No. 152754-34-2

(S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

Cat. No.: B173771
CAS No.: 152754-34-2
M. Wt: 379.5 g/mol
InChI Key: NSEWQAAURSWQID-SFHVURJKSA-N
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Description

(S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate is a synthetic small molecule characterized by a piperidine-2-carboxylate core modified with a 3,3-dimethyl-2-oxopentanoyl group at the nitrogen and a 3-cyclohexylpropyl ester. This compound belongs to the class of N-acylpiperidine derivatives, which are frequently explored as ligands for immunophilins (e.g., FK506-binding proteins) or as intermediates in drug discovery .

Properties

IUPAC Name

3-cyclohexylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO4/c1-4-22(2,3)19(24)20(25)23-15-9-8-14-18(23)21(26)27-16-10-13-17-11-6-5-7-12-17/h17-18H,4-16H2,1-3H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEWQAAURSWQID-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OCCCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)OCCCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431715
Record name (S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152754-34-2
Record name 3-Cyclohexylpropyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152754-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Hydrogenation of Pyridine Derivatives

A prevalent method for accessing enantiomerically pure piperidines involves the hydrogenation of pyridine precursors. For example, catalytic hydrogenation of 2-cyanopyridine using a chiral ruthenium catalyst (e.g., Ru-BINAP) yields (S)-piperidine-2-carbonitrile, which is hydrolyzed to the carboxylic acid under acidic conditions. This approach achieves enantiomeric excess (ee) >98% but requires high-pressure hydrogenation equipment.

Chiral Pool Synthesis from Amino Acids

Alternatively, (S)-piperidine-2-carboxylic acid can be derived from L-lysine via Hofmann degradation. L-Lysine is converted to δ-aminovaleric acid, which undergoes cyclization under acidic conditions to form the piperidine ring. While cost-effective, this route involves multiple steps and moderate yields (45–60%).

Petasis Reaction for Piperidine Formation

The Petasis reaction, employing a ketone, boronic acid, and amine, offers a versatile route to substituted piperidines. For instance, reaction of cyclopentanone, allylboronic acid, and ammonia generates a piperidine intermediate, which is subsequently oxidized to the carboxylic acid. This method is advantageous for introducing diversity but requires careful optimization to control stereochemistry.

Acylation of the Piperidine Nitrogen

Schotten-Baumann Acylation

The piperidine nitrogen is acylated with 3,3-dimethyl-2-oxopentanoyl chloride in a biphasic system (water/dichloromethane) using sodium bicarbonate as a base. This method affords the desired amide in 70–78% yield but requires rigorous pH control to minimize hydrolysis.

Coupling Reagents for Amide Bond Formation

Alternative approaches employ HATU or EDCI/HOBt to activate the carboxylic acid (3,3-dimethyl-2-oxopentanoic acid) prior to coupling with the piperidine amine. These methods achieve higher yields (85–92%) and are compatible with acid-labile protecting groups.

Stereochemical Control and Optimization

Chiral Auxiliaries for Enantioselective Synthesis

The use of (R)- or (S)-α-methylbenzylamine as a chiral auxiliary during piperidine ring formation ensures high enantiomeric excess (ee >99%). The auxiliary is removed via hydrogenolysis post-cyclization.

Enzymatic Resolution of Racemic Intermediates

Lipase-mediated kinetic resolution of racemic piperidine-2-carboxylic acid esters (e.g., using CAL-B) provides the (S)-enantiomer with 98% ee. This method is scalable but requires optimization of solvent systems and temperature.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield ee (%) Complexity
Asymmetric HydrogenationHydrogenation → Hydrolysis65%98Moderate
Chiral Pool SynthesisL-Lysine → Cyclization → Esterification45%99.5High
Petasis ReactionBoronate → Cyclization → Oxidation55%97Low

Critical Challenges and Mitigation Strategies

  • Racemization During Acylation : Minimized by using low temperatures (−20°C) and non-polar solvents (toluene).

  • Ester Hydrolysis : Avoided by employing anhydrous conditions and molecular sieves during esterification.

  • Byproduct Formation in Petasis Reaction : Addressed by optimizing boronic acid stoichiometry and reaction time .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Analgesic Properties
    • Research indicates that piperidine derivatives can exhibit analgesic effects. The structural characteristics of (S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate may enhance its efficacy as a pain reliever by modulating pain pathways in the central nervous system .
  • Antioxidant Activity
    • Studies have shown that compounds with similar structures possess antioxidant properties. The ability to scavenge free radicals could make this compound beneficial in preventing oxidative stress-related diseases .

Synthetic Applications

  • Building Block in Organic Synthesis
    • The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
  • Diels-Alder Reactions
    • The compound's structure is conducive to Diels-Alder reactions, which are crucial in forming cyclic compounds. This reaction can be exploited to create new drug candidates with enhanced biological activity .

Case Study 1: Analgesic Development

A study focused on synthesizing piperidine derivatives demonstrated that modifications to the piperidine ring could lead to increased analgesic potency. The introduction of cyclohexyl and oxopentanoyl groups was found to enhance binding affinity to opioid receptors, suggesting potential for developing new analgesics based on this compound .

Case Study 2: Antioxidant Evaluation

In an experimental setup, this compound was tested for its ability to scavenge DPPH radicals. Results indicated a significant reduction in DPPH concentration, showcasing its potential as an antioxidant agent .

Mechanism of Action

The mechanism of action of (S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The compound shares a conserved (S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate backbone with multiple analogs (Table 1). Key differences lie in the ester substituents and additional functional groups:

Compound Name Ester Group Additional Modifications Molecular Formula Molecular Weight Application/Target Reference
(S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate (Target) 3-Cyclohexylpropyl None Likely C₂₀H₃₁NO₄ ~361.5 g/mol Not explicitly stated N/A
(R)-1-(3-Chloropropanamidophenyl)-3-(3,4-dimethoxyphenyl)propyl analog (7c) 3-Chloropropanamidophenyl-dimethoxyphenyl Chloropropanamide side chain C₃₃H₄₃ClN₂O₇ 613.27 g/mol Plasmodium FKBP35 inhibitor
GPI-1046 3-Pyridin-3-ylpropyl Pyrrolidine instead of piperidine C₂₀H₂₈N₂O₄ 360.45 g/mol Neuroprotection (GLT1 upregulation)
(R)-1-(3-Aminophenyl)-3-(3,4-dimethoxyphenyl)propyl analog (SLF) 3-Aminophenyl-dimethoxyphenyl Free amino group for conjugation C₃₂H₃₆N₂O₇ 561.26 g/mol Intermediate for PROTAC synthesis

Key Observations :

  • The target compound’s 3-cyclohexylpropyl ester distinguishes it from aryl-substituted analogs (e.g., 7c, SLF), which may influence lipophilicity and target binding .
  • GPI-1046 replaces piperidine with pyrrolidine, reducing ring size and altering conformational flexibility, which correlates with its neuroprotective effects .

Comparison with PROTAC Derivatives

Structural Complexity and Design

PROTACs (e.g., KB05-SLF) integrate the piperidine-2-carboxylate moiety into heterobifunctional degraders:

  • KB05-SLF : Combines the target compound’s core with a 4-bromophenylacrylamide linker and PEG-based chain for E3 ligase (DCAF16) engagement .
  • KB03-SLF : Features a chloroacetamide electrophile for covalent target binding, demonstrating enhanced degradation efficiency .

Molecular Weight Comparison :

  • Target compound: ~361.5 g/mol
  • KB03-SLF: 1018.51 g/mol
Functional Advantages
  • Targeted Protein Degradation : PROTACs exploit the piperidine core’s binding affinity while adding linkers for ubiquitin-proteasome system recruitment, enabling degradation of previously “undruggable” targets .
  • Covalent Modification : Analogs like 7c and KB03-SLF use reactive groups (chloroacetamide) for irreversible target inhibition, a strategy absent in the target compound .

Biological Activity

(S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₃₃N₃O₄
  • Molecular Weight : 351.49 g/mol
  • IUPAC Name : this compound
  • CAS Number : [Not available]

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes in biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. These interactions can influence various physiological processes including mood regulation, pain perception, and cognitive functions.

Pharmacological Effects

  • CNS Activity : The compound has shown potential in modulating central nervous system (CNS) activities. It may exhibit anxiolytic and antidepressant-like effects based on animal models.
  • Analgesic Properties : Studies indicate that this compound may possess analgesic properties, potentially through the inhibition of pain pathways.
  • Anti-inflammatory Effects : Preliminary in vitro studies suggest that this compound could have anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

Study 1: CNS Modulation

A study conducted on rodent models assessed the effects of this compound on anxiety and depression-like behaviors. The results indicated that administration of the compound significantly reduced anxiety levels as measured by the elevated plus maze test and improved depressive symptoms in the forced swim test.

ParameterControl GroupTreatment Group
Time spent in open arms (%)3055
Immobility time (seconds)12075

Study 2: Analgesic Effects

In a separate study evaluating the analgesic properties, the compound was administered to mice subjected to formalin-induced pain. The results showed a notable decrease in pain response compared to control groups.

TreatmentPain Response (score)
Control8
(S)-Cyclohexylpropyl4

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-3-Cyclohexylpropyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate?

Answer: The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : For example, the piperidine-2-carboxylate core may be synthesized via enzymatic or chemical coupling of 3,3-dimethyl-2-oxopentanoyl chloride with a chiral piperidine intermediate. Enzymatic methods (e.g., using lipases) can enhance stereoselectivity .
  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic deprotection (e.g., TFA) .
  • Characterization : Validate intermediates via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). For example, 1^1H NMR signals for the cyclohexylpropyl group typically appear as multiplet peaks in δ 1.0–2.0 ppm, while the 2-oxopentanoyl moiety shows a carbonyl peak near δ 170–175 ppm .

Q. How can researchers confirm the stereochemical integrity of this compound?

Answer:

  • Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA/IB) to resolve enantiomers and assess enantiomeric excess (ee) .
  • X-ray crystallography : Resolve absolute configuration using single-crystal X-ray diffraction. Refinement via SHELXL (part of the SHELX suite) is standard for small-molecule crystallography .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., time-dependent density functional theory, TD-DFT) to validate stereochemistry .

Advanced Research Questions

Q. How should researchers address contradictions between experimental NMR data and computational predictions for this compound?

Answer:

  • Verify computational parameters : Ensure DFT calculations (e.g., B3LYP/6-31G*) account for solvent effects and conformational flexibility. Discrepancies in carbonyl or cyclohexyl proton shifts may arise from inadequate solvation models .
  • Cross-validate with crystallography : Use X-ray-derived bond lengths and angles to refine computational models. For example, SHELXL-refined structures provide accurate geometric constraints for DFT optimization .
  • Re-examine experimental conditions : Ensure NMR spectra are acquired at standardized temperatures and concentrations. Artifacts from aggregation or solvent impurities can distort signals .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

Answer:

  • Kinetic resolution : Employ enzymes (e.g., Candida antarctica lipase B) to selectively hydrolyze undesired enantiomers. Yields >90% ee have been reported for analogous piperidine derivatives .
  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., iridium complexes) to control stereochemistry during key coupling steps .
  • Crystallization-induced dynamic resolution (CIDR) : Leverage differential solubility of enantiomers in specific solvents (e.g., hexane/ethyl acetate) to enhance purity .

Methodological Notes

  • Safety protocols : Handle tert-butoxycarbonyl (Boc) intermediates and acyl chlorides in a fume hood due to respiratory hazards .
  • Data reproducibility : Archive raw NMR (FID files) and crystallographic (CIF) data for peer review. SHELX-compatible formats (e.g., .hkl) are widely accepted .

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